molecular formula C8H19N B7808577 N-Propylpentanamine CAS No. 64890-90-0

N-Propylpentanamine

Cat. No.: B7808577
CAS No.: 64890-90-0
M. Wt: 129.24 g/mol
InChI Key: GFAQQAUTKWCQHA-UHFFFAOYSA-N
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Description

N-Propylpentanamine, also known as N-propyl-1-pentanamine, is an organic compound with the molecular formula C8H19N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Propylpentanamine can be synthesized through several methods. One common approach involves the alkylation of pentanamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pentanamine and propyl halide (e.g., propyl bromide or propyl chloride).

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide.

    Procedure: The pentanamine is dissolved in a suitable solvent, and the propyl halide is added dropwise while maintaining the reaction mixture at a controlled temperature. The reaction is allowed to proceed for several hours, after which the product is isolated and purified.

Industrial Production Methods

In industrial settings, this compound can be produced on a larger scale using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Propylpentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield primary amines or other reduced products, depending on the reducing agent used.

    Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, where the propyl or pentyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

N-Propylpentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: this compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of N-Propylpentanamine depends on its specific application. In general, the compound interacts with molecular targets through its amine group, which can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic attacks. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

N-Propylpentanamine can be compared with other similar amines, such as:

    N-Methylpentanamine: This compound has a methyl group instead of a propyl group attached to the nitrogen atom. It exhibits different reactivity and applications.

    N-Ethylpentanamine: Similar to this compound but with an ethyl group. It has distinct chemical properties and uses.

    N-Butylpentanamine: This compound has a butyl group attached to the nitrogen atom. It is used in different chemical reactions and applications.

Properties

IUPAC Name

N-propylpentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-5-6-8-9-7-4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAQQAUTKWCQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215178
Record name N-Propylpentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20193-22-0, 64890-90-0
Record name N-Propyl-1-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20193-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanamine, N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Propylpentanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064890900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Propylpentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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